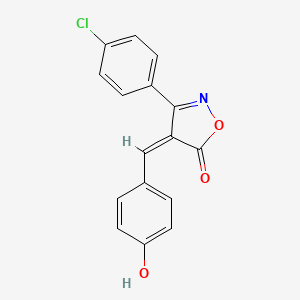![molecular formula C14H9BrF3NO B5823441 N-[4-bromo-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5823441.png)
N-[4-bromo-3-(trifluoromethyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-bromo-3-(trifluoromethyl)phenyl]benzamide, also known as BTF, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BTF is a white solid that belongs to the class of organic compounds known as benzamides.
Wissenschaftliche Forschungsanwendungen
N-[4-bromo-3-(trifluoromethyl)phenyl]benzamide has been extensively studied for its potential applications in various fields. One of the primary applications of N-[4-bromo-3-(trifluoromethyl)phenyl]benzamide is in the field of medicinal chemistry. N-[4-bromo-3-(trifluoromethyl)phenyl]benzamide has been shown to exhibit potent anticancer properties, making it a promising candidate for the development of new cancer therapies. N-[4-bromo-3-(trifluoromethyl)phenyl]benzamide has also been studied for its potential applications in the treatment of Alzheimer’s disease and Parkinson’s disease.
Wirkmechanismus
The mechanism of action of N-[4-bromo-3-(trifluoromethyl)phenyl]benzamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways in the body. N-[4-bromo-3-(trifluoromethyl)phenyl]benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression. By inhibiting HDACs, N-[4-bromo-3-(trifluoromethyl)phenyl]benzamide can induce apoptosis (programmed cell death) in cancer cells, leading to their destruction.
Biochemical and Physiological Effects:
N-[4-bromo-3-(trifluoromethyl)phenyl]benzamide has been shown to exhibit a range of biochemical and physiological effects. In addition to its anticancer properties, N-[4-bromo-3-(trifluoromethyl)phenyl]benzamide has been shown to have anti-inflammatory and antioxidant effects. N-[4-bromo-3-(trifluoromethyl)phenyl]benzamide has also been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-[4-bromo-3-(trifluoromethyl)phenyl]benzamide for lab experiments is its high yield and purity. N-[4-bromo-3-(trifluoromethyl)phenyl]benzamide is also relatively easy to synthesize, making it a suitable compound for large-scale experiments. However, one of the limitations of N-[4-bromo-3-(trifluoromethyl)phenyl]benzamide is its relatively short half-life, which can make it difficult to study its long-term effects in vivo.
Zukünftige Richtungen
There are several future directions for research on N-[4-bromo-3-(trifluoromethyl)phenyl]benzamide. One area of research is the development of new cancer therapies based on N-[4-bromo-3-(trifluoromethyl)phenyl]benzamide. Another area of research is the study of N-[4-bromo-3-(trifluoromethyl)phenyl]benzamide’s potential applications in the treatment of neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease. Additionally, further research is needed to fully understand the mechanism of action of N-[4-bromo-3-(trifluoromethyl)phenyl]benzamide and its long-term effects in vivo.
Conclusion:
In conclusion, N-[4-bromo-3-(trifluoromethyl)phenyl]benzamide is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of N-[4-bromo-3-(trifluoromethyl)phenyl]benzamide has been optimized to achieve high yields and purity, making it a suitable compound for scientific research applications. N-[4-bromo-3-(trifluoromethyl)phenyl]benzamide has been extensively studied for its potential applications in the treatment of cancer, neurodegenerative diseases, and other conditions. Further research is needed to fully understand the mechanism of action of N-[4-bromo-3-(trifluoromethyl)phenyl]benzamide and its long-term effects in vivo.
Synthesemethoden
The synthesis of N-[4-bromo-3-(trifluoromethyl)phenyl]benzamide involves the reaction of 4-bromo-3-(trifluoromethyl)aniline with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction yields N-[4-bromo-3-(trifluoromethyl)phenyl]benzamide as a white solid with a high yield and purity. The synthesis of N-[4-bromo-3-(trifluoromethyl)phenyl]benzamide has been optimized to achieve high yields and purity, making it a suitable compound for scientific research applications.
Eigenschaften
IUPAC Name |
N-[4-bromo-3-(trifluoromethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrF3NO/c15-12-7-6-10(8-11(12)14(16,17)18)19-13(20)9-4-2-1-3-5-9/h1-8H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQAGFGNWAFEHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[1-(4-bromophenyl)ethylidene]-2-cyanoacetohydrazide](/img/structure/B5823372.png)

![N'-[({1-[(4-methylphenyl)sulfonyl]-5-oxo-2-pyrrolidinyl}carbonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5823401.png)
![2-[(4-chlorophenyl)thio]-N-cyclohexylacetamide](/img/structure/B5823404.png)
![3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-hydroxyphenyl)hydrazone]](/img/structure/B5823408.png)

![N-(tert-butyl)-4-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5823425.png)
![N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5823427.png)



